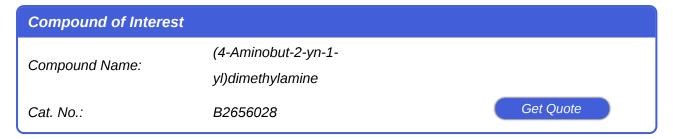


# Technical Guide: Spectroscopic Analysis of (4-Aminobut-2-yn-1-yl)dimethylamine

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Experimental spectroscopic data for **(4-Aminobut-2-yn-1-yl)dimethylamine** is not readily available in public scientific databases. The data presented herein is predicted based on the analysis of its chemical structure and established principles of spectroscopic interpretation for analogous compounds.

## **Predicted Spectroscopic Data**

The following tables summarize the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **(4-Aminobut-2-yn-1-yl)dimethylamine**.

Table 1: Predicted <sup>1</sup>H NMR Data

Solvent: CDCl<sub>3</sub>, Reference: TMS (0.00 ppm)



Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~2.30	Singlet	6H	-N(CH <sub>3</sub> ) <sub>2</sub>
~3.20	Triplet	2H	-C≡C-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~3.45	Triplet	2H	H2N-CH2-C≡C-
(variable)	Broad Singlet	2H	-NH <sub>2</sub>

Table 2: Predicted <sup>13</sup>C NMR Data

Solvent: CDCl3

Chemical Shift (δ, ppm)	Assignment
~30-35	H <sub>2</sub> N-CH <sub>2</sub> -C≡C-
~45-50	-N(CH <sub>3</sub> ) <sub>2</sub>
~50-55	-C≡C-CH <sub>2</sub> -N(CH <sub>3</sub> ) <sub>2</sub>
~75-80	-C≡C-
~80-85	-C≡C-

Table 3: Predicted IR Absorption Data

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3300-3500	Medium, Broad	N-H stretch (primary amine)
2950-2800	Medium-Strong	C-H stretch (aliphatic)
~2250	Weak-Medium	C≡C stretch (internal alkyne)
1650-1580	Medium	N-H bend (primary amine)
1250-1020	Medium	C-N stretch



Table 4: Predicted Mass Spectrometry Data

Ionization Mode: Electrospray (ESI) or Electron Impact (EI)

m/z	Interpretation
112	[M] <sup>+</sup> , Molecular Ion
97	[M - CH <sub>3</sub> ] <sup>+</sup>
58	[CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> (α-cleavage, base peak)
44	[CH <sub>2</sub> =NH <sub>2</sub> ] <sup>+</sup> (α-cleavage)

## **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data.

- 2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
- Sample Preparation: Accurately weigh approximately 5-10 mg of **(4-Aminobut-2-yn-1-yl)dimethylamine** and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a clean, dry vial.[1]
- Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[1]
- Instrumentation: Insert the NMR tube into the spectrometer's probe.
- Acquisition:
  - Lock the spectrometer on the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for the desired nucleus (¹H or ¹³C).
  - Acquire the spectrum using appropriate pulse sequences and parameters (e.g., number of scans, spectral width). For <sup>13</sup>C NMR, a greater number of scans will likely be necessary.[1]
     [2]



 Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

#### 2.2 Infrared (IR) Spectroscopy

- Sample Preparation (Neat Liquid): As **(4-Aminobut-2-yn-1-yl)dimethylamine** is expected to be a liquid at room temperature, it can be analyzed as a thin film. Place a single drop of the neat liquid onto the surface of one salt plate (e.g., NaCl or KBr).[3][4]
- Cell Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.[3]
- Data Acquisition:
  - Place the assembled salt plates into the sample holder of the FT-IR spectrometer.
  - Collect a background spectrum of the empty instrument.
  - Acquire the sample spectrum over a typical range of 4000-400 cm<sup>-1</sup>.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
- Cleaning: After analysis, disassemble the plates, clean them thoroughly with a suitable solvent (e.g., dry acetone), and store them in a desiccator.[3]

#### 2.3 Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 pmol/
  μL) in a suitable volatile solvent system, such as a mixture of acetonitrile and water. For
  positive-ion mode ESI, adding a small amount of formic acid (0.1%) can enhance
  protonation.[5]
- Instrumentation: The analysis is typically performed using a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[5][6]

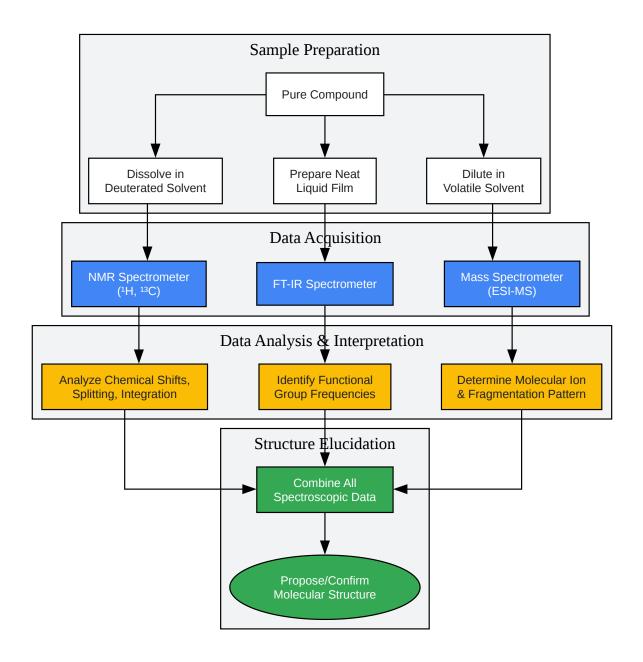


- Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a constant flow rate.
- Ionization: The sample is sprayed from a capillary held at a high potential, forming charged droplets. A heated inert gas aids in desolvation, leading to the formation of gas-phase ions. [5][7]
- Analysis: The generated ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The detector records the abundance of each ion, and the software generates a mass spectrum.

## **Mandatory Visualization**

The following diagram illustrates a generalized workflow for the spectroscopic identification of a chemical compound like **(4-Aminobut-2-yn-1-yl)dimethylamine**.





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Caption: Workflow for Spectroscopic Analysis.

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